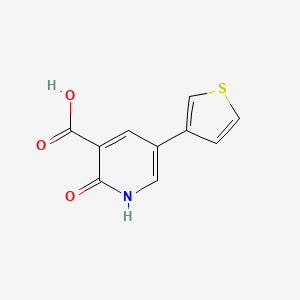

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid

Vue d'ensemble

Description

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields, such as drug discovery, catalysis, and material synthesis. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

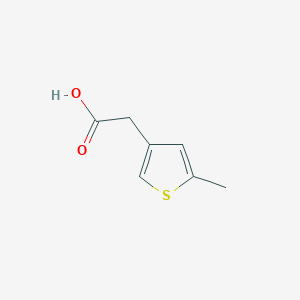

The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular formula of this compound is C10H7NO3S . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . It is used in chemical synthesis .Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the GPR109A receptor, which leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, this compound has been shown to modulate the activity of various enzymes and transcription factors, which can have downstream effects on cellular function.

Biochemical and Physiological Effects:

This compound has a wide range of biochemical and physiological effects. One of the primary effects of this compound is the modulation of the immune response. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to modulate the activity of various enzymes and transcription factors, which can have downstream effects on cellular function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid in lab experiments is its high yield and stability. Additionally, this compound is a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using this compound is its complex mechanism of action, which can make it difficult to interpret experimental results. Additionally, this compound has a limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental conditions.

Orientations Futures

There are many potential future directions for research on 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid. One area of research that is currently being explored is the use of this compound as a therapeutic agent for various diseases, such as cancer and metabolic disorders. Additionally, researchers are investigating the use of this compound as a tool to study the molecular mechanisms of various diseases. Finally, there is a growing interest in the development of new synthetic methods for this compound, which could lead to the discovery of new analogs with unique properties and applications.

Conclusion:

In conclusion, this compound is a valuable research tool with a wide range of applications in scientific research. Its unique chemical properties make it a valuable tool for studying the molecular mechanisms of various diseases, and its potential as a therapeutic agent is currently being explored. While there are limitations to working with this compound, its advantages make it a valuable tool for researchers in various fields of science. Future research on this compound is likely to yield new insights into the molecular mechanisms of disease and could lead to the development of new therapeutic agents.

Applications De Recherche Scientifique

2-Hydroxy-5-(thiophen-3-YL)nicotinic acid has a wide range of applications in scientific research. One of the primary uses of this compound is as a ligand for the GPR109A receptor, which is found on the surface of various cells in the human body. This receptor plays a crucial role in regulating the immune response, and this compound has been shown to modulate this response in various ways. This compound has also been used as a tool to study the molecular mechanisms of various diseases, such as cancer, inflammation, and metabolic disorders.

Safety and Hazards

Handling of 2-Hydroxy-5-(thiophen-3-YL)nicotinic acid requires several safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

2-oxo-5-thiophen-3-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-8(10(13)14)3-7(4-11-9)6-1-2-15-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOCXZJHYDMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686909 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262004-20-5 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

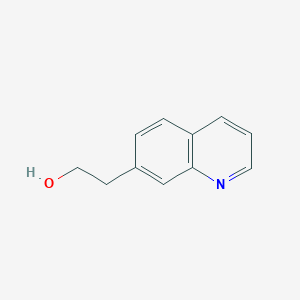

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)